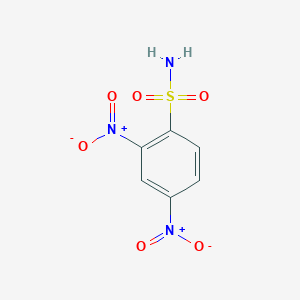
2,4-二硝基苯磺酰胺
描述
2,4-Dinitrobenzenesulfonamide (also known as 2,4-DNBSA) is a chemical compound used in a wide range of scientific research applications. It is a member of the sulfonamide family of compounds, which are characterized by their sulfur-containing functional group. The compound has been used in a variety of experiments, ranging from biochemical studies to drug development. It has been found to have a wide range of biochemical and physiological effects, as well as advantageous and limiting factors for laboratory experiments.
科学研究应用
生物系统中的荧光探测
2,4-二硝基苯磺酰胺已用于开发用于生物硫醇的荧光探针。 这些探针旨在检测活细胞内的半胱氨酸、高半胱氨酸和谷胱甘肽等分子 。该化合物与硫醇基团反应的能力允许创建具有高选择性和灵敏度的基于碳点的荧光探针,使其成为生物成像和细胞功能研究的宝贵工具。
药物开发
在制药行业,2,4-二硝基苯磺酰胺的衍生物已显示出在诱导急性白血病细胞周期阻滞和凋亡方面具有潜力 。这表明该化合物或其衍生物可能是开发新型抗白血病药物的有希望的候选者,为癌症治疗提供了一种靶向方法。
分析化学方法
该化合物的特性已被用于开发用于检测各种生物物质的分析方法。 例如,它已被用于创建可以选择性检测生物硫醇的开启式荧光探针,为分析生物样品提供了一种非侵入性和高精度的方法 .
环境应用
基于2,4-二硝基苯磺酰胺的探针已应用于环境研究,以检测水样中的生物硫醇。 这种应用对于监测水质和确保水生生态系统的安全至关重要 .
化学合成
在化学领域,2,4-二硝基苯磺酰胺已被用作SN2型置换反应中的导向基团,这些反应是合成各种糖胺基糖苷的基础 。这展示了该化合物在促进复杂化学转化方面的多功能性。
生物学研究
研究人员利用2,4-二硝基苯磺酰胺研究细胞周期动力学和凋亡机制。 它的衍生物已被用于了解导致细胞程序性死亡的细胞过程,为治疗策略的开发提供见解 .
作用机制
Target of Action
The primary targets of 2,4-Dinitrobenzenesulfonamide are biothiols . Biothiols, including cysteine, homocysteine, and glutathione, are commonly found in biological systems and play important roles in regulating normal physiological processes .
Mode of Action
2,4-Dinitrobenzenesulfonamide interacts with its targets through a specific mechanism. It is covalently functionalized with green emissive carbon dots (g-CDs) to form 2,4-Dinitrobenzenesulfonate-functionalized CDs (g-CD-DNBS), which serve as a nanoprobe for biothiols . The fluorescence of the g-CD-DNBS is initially weak. Upon the addition of biothiols, the dnbs group of the probe is removed by thiol groups, resulting in the gradual restoration of green fluorescence .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dinitrobenzenesulfonamide involve the detection and imaging of biothiols in living cells . The nanoprobe exhibits high selectivity for biothiols over other amino acids and biological molecules .
Result of Action
The molecular and cellular effects of 2,4-Dinitrobenzenesulfonamide’s action are significant. In acute leukemia cells, it has been observed to induce morphological changes suggestive of apoptosis . The mechanisms of cell death induced by this compound in K562 cells involve cell cycle arrest at the G2/M phase and the activation of both extrinsic and intrinsic apoptosis, with an increased FasR and AIF expression and the loss of mitochondrial potential .
安全和危害
未来方向
生化分析
Biochemical Properties
2,4-Dinitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cysteine proteases, where it forms a covalent bond with the thiol group of cysteine residues, leading to enzyme inhibition . This interaction is crucial for studying the enzyme’s function and regulation. Additionally, 2,4-Dinitrobenzenesulfonamide has been used in the development of fluorescent probes for detecting biothiols in living cells .
Cellular Effects
The effects of 2,4-Dinitrobenzenesulfonamide on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in acute leukemia cells . In K562 and Jurkat cells, 2,4-Dinitrobenzenesulfonamide causes cell cycle arrest at the G2/M phase and G0/G1 phase, respectively, and activates both extrinsic and intrinsic apoptotic pathways . These effects are essential for understanding the compound’s potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2,4-Dinitrobenzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of enzymes, forming a covalent bond with cysteine residues, leading to enzyme inhibition . This inhibition can affect various cellular processes, including cell signaling pathways and gene expression. Additionally, 2,4-Dinitrobenzenesulfonamide has been used to develop fluorescent probes for imaging biothiols in living cells, where it undergoes a nucleophilic substitution reaction with thiol groups, resulting in fluorescence restoration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitrobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots exhibit high photostability and low toxicity, making them suitable for long-term imaging applications . The compound’s stability in different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 2,4-Dinitrobenzenesulfonamide vary with different dosages in animal models. In studies involving acute leukemia cells, higher doses of the compound have been associated with increased cytotoxicity and apoptosis It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxic or adverse effects
Metabolic Pathways
2,4-Dinitrobenzenesulfonamide is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. Bacterial pathways for the degradation of nitrobenzene and related compounds provide insights into the metabolic processes involving 2,4-Dinitrobenzenesulfonamide . These pathways often involve novel oxygenases and mutase enzymes that facilitate the breakdown and assimilation of the compound.
Transport and Distribution
The transport and distribution of 2,4-Dinitrobenzenesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots are well-distributed within cells and exhibit high selectivity for biothiols . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of 2,4-Dinitrobenzenesulfonamide is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots have been used to image biothiols in living cells, where they localize to specific subcellular regions . This localization is critical for studying the compound’s effects on cellular processes.
属性
IUPAC Name |
2,4-dinitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRSEKWXWQVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448134 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73901-01-6 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


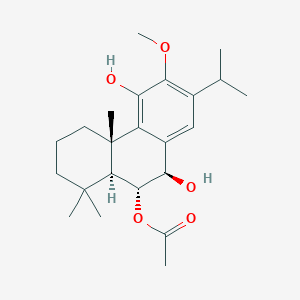
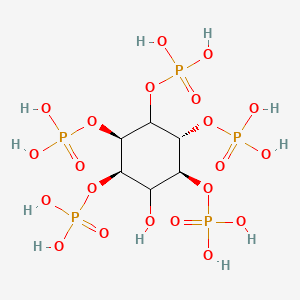
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
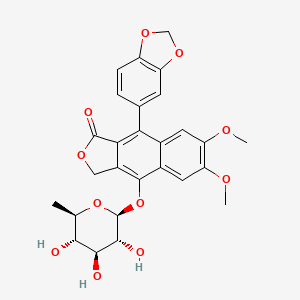


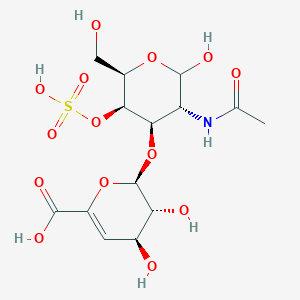
![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)




